DPP2 Inhibition: >1,160-Fold Weaker Activity Compared with the Potent Analog
The target compound (CHEMBL2022515) inhibits human seminal plasma DPP2 with an IC50 greater than 100,000 nM, whereas the closely related active analog BDBM50382287 (CHEMBL2024671) achieves an IC50 of 86 nM in the same assay format [1][2]. The difference exceeds 1,160-fold, establishing the target compound as a functionally inactive DPP2 ligand.
| Evidence Dimension | DPP2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | BDBM50382287 (CHEMBL2024671): IC50 = 86 nM |
| Quantified Difference | >1,160-fold weaker |
| Conditions | Inhibition of human seminal plasma DPP2 assessed by pNA release from Lys-Ala-p-nitroanilide substrate; enzyme pre-incubated with inhibitor for 15 min prior to substrate addition. |
Why This Matters
This extreme potency gap allows users to distinguish specific DPP2 inhibition from non-specific assay interference, which is critical for high-confidence hit triage in screening campaigns.
- [1] BindingDB. BDBM50382269 (CHEMBL2022515). DPP2 IC50 >1.00E+5 nM. View Source
- [2] BindingDB. PrimarySearch_ki entry 50039681. BDBM50382287 (CHEMBL2024671) DPP2 IC50 86 nM. View Source
